molecular formula C10H10F2O2 B13613890 3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol

3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol

Cat. No.: B13613890
M. Wt: 200.18 g/mol
InChI Key: OVRQNDRCEMKCJX-HWKANZROSA-N
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Description

The compound adopts an (E)-configuration in its synthesized form, as evidenced by NMR data showing coupling constants consistent with trans stereochemistry . The difluoromethoxy group (-OCF2H) introduces electronegative fluorine atoms adjacent to the oxygen, influencing electronic properties such as dipole moments and lipophilicity.

Synthesis: The compound is prepared via reduction of (E)-3-(4-(difluoromethoxy)phenyl)acrylic acid using triethylamine (TEA), ethyl chloroformate, and sodium borohydride (NaBH4), yielding an 86.3% isolated product . This method highlights the utility of borohydride reductions for converting α,β-unsaturated acids to allylic alcohols.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

(E)-3-[2-(difluoromethoxy)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H10F2O2/c11-10(12)14-9-6-2-1-4-8(9)5-3-7-13/h1-6,10,13H,7H2/b5-3+

InChI Key

OVRQNDRCEMKCJX-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CO)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)OC(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Difluoromethoxylation of Phenol Derivatives

  • Starting Material: 2-hydroxybenzaldehyde or 2-phenol derivatives.
  • Difluoromethoxylation: The phenolic hydroxyl group is converted to the difluoromethoxy group using electrophilic difluoromethylation reagents or nucleophilic substitution with difluoromethoxy sources.
  • Typical Reagents: Difluorocarbene precursors or reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate in palladium-catalyzed coupling reactions.
  • Reaction Conditions: Often performed under inert atmosphere (argon), with bases such as potassium carbonate or sodium hydride, in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at controlled temperatures (0–80 °C).

This step is crucial as the difluoromethoxy group significantly affects the compound's lipophilicity and metabolic stability.

Formation of the Propenol Side Chain via Aldol or Wittig-type Reactions

  • Aldol Condensation: The difluoromethoxy-substituted benzaldehyde is reacted with formaldehyde or equivalent to form the allylic alcohol moiety.
  • Wittig Reaction: Alternatively, phosphonium ylides derived from propenol precursors can be reacted with the aldehyde to form the propenol chain.
  • Base Catalysis: Sodium hydroxide or potassium carbonate is commonly used.
  • Solvent: Ethanol or other protic solvents facilitate the reaction.
  • Temperature: Elevated temperatures (50–80 °C) improve yields.

Representative Synthetic Procedure

Step Reactants & Conditions Description
1. Difluoromethoxylation 2-hydroxybenzaldehyde, difluoromethylating agent, base (K₂CO₃), DMF, 60 °C, inert atmosphere Conversion of phenolic OH to -OCHF₂ group
2. Propenol chain formation Difluoromethoxybenzaldehyde, formaldehyde or ylide, NaOH, ethanol, 70 °C Formation of this compound via aldol or Wittig reaction
3. Purification Column chromatography (silica gel), solvents (ethyl acetate/hexane) Isolation of pure product

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis: For industrial production, continuous flow reactors are preferred to control reaction parameters precisely and improve safety when handling fluorinated reagents.
  • Purification: Advanced chromatographic techniques and crystallization are employed to achieve high purity.
  • Yield Optimization: Reaction temperature, solvent polarity, and base strength are optimized to maximize yield and minimize by-products such as over-reduced or saturated derivatives.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$ NMR shows characteristic allylic proton signals (triplet at δ 4.2–4.5 ppm).
    • $$^{19}F$$ NMR reveals difluoromethoxy fluorine signals at δ -80 to -85 ppm.
  • Infrared Spectroscopy (IR):
    • Broad O–H stretch around 3300 cm⁻¹.
    • C=C stretch near 1650 cm⁻¹ confirms propenol double bond.
  • Mass Spectrometry (MS): Confirms molecular weight consistent with C₉H₈F₂O₂.

Comparative Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Electrophilic Difluoromethylation Difluorocarbene precursors, bases 60–80 °C, inert atmosphere High regioselectivity, direct installation Requires specialized reagents
Nucleophilic Substitution Difluoromethoxy sources, K₂CO₃ DMF or DMSO, 50–70 °C Readily available reagents Possible side reactions
Aldol Condensation Difluoromethoxybenzaldehyde, formaldehyde, NaOH Ethanol, 50–80 °C Straightforward, good yields Sensitive to base strength
Wittig Reaction Phosphonium ylide, aldehyde THF or ethanol, room temp to 70 °C Stereocontrol of alkene Requires ylide preparation

Research and Development Insights

  • Recent advances in difluoromethylation chemistry have enabled more efficient installation of difluoromethoxy groups via palladium-catalyzed cross-coupling and late-stage functionalization strategies, improving synthetic accessibility of such fluorinated compounds.
  • Optimization of reaction parameters such as solvent choice, base, and temperature has been shown to significantly influence yield and purity.
  • Computational studies (DFT) assist in predicting spectral properties and reaction pathways, aiding in method development.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The search results provide information regarding the preparation and applications of compounds related to 3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol.

Synthesis and Intermediates

  • A process exists for the stereoselective preparation of (E)-2-alkyl-3-aryl-prop-2-en-1-ol, including novel intermediates obtained during the process stages .
  • 3-arylprop-2-yn-1-ols are important intermediates, and (E)-2-alkyl-3-arylprop-2-en-1-ols can be obtained in high yields from these through reaction with an alkyl-metal compound .

Potential Applications

  • The compounds are key intermediates for preparing 2,7-dialkyl-8-aryl-4-octenoylamides, which can be further processed into complex molecules with various applications .
  • 2-alkyl-3-aryl-prop-2-en-1-ols can be prepared in high yields in only two process stages .
  • These compounds may be converted to (3-halo-2-alkylpropyl)aryl compounds, which are reacted with chiral (E)-5-halo-2-alkylpent-4-enamides to give 2,7-dialkyl-8-aryl-4-octenoylamides .
  • The double bond of the 2,7-dialkyl-8-aryl-4-octenoylamides is subsequently halogenated simultaneously in the 5-position and hydroxylated with lactonization in the 4-position, then the halide is replaced with azide, the lactone is amidated and then the azide is converted to the amine group .

Difluoromethoxy Groups

  • The introduction of difluoromethoxy groups (-OCF2H) can modify the properties of molecules, influencing conformation and lipophilicity . ArOCF2H compounds may exhibit decreased lipophilicity and higher permeability compared to ArOCF3 analogs .

Mechanism of Action

The mechanism of action of 3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethoxy group (-OCF2H) is more electron-withdrawing than methoxy (-OCH3) due to fluorine’s electronegativity, reducing electron density on the aromatic ring. This impacts reactivity in electrophilic substitution reactions .

Bioactive Compounds with Difluoromethoxy Motifs

Compound Name Core Structure Biological Activity Reference
GEBR-32a Pyrazole with difluoromethoxy PDE4D inhibitor (memory enhancement)
5-[3-(Difluoromethoxy)phenyl]-2-amino-triazolo[1,5-c]pyrimidine Triazolopyrimidine Histamine release inhibition
3-(4-(Difluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine Triazolopyrazine Antimalarial (in silico predicted)

Comparison :

  • Target Selectivity : While this compound shows neuroprotection, other difluoromethoxy-containing compounds exhibit diverse targets (PDE4D, histamine release pathways), suggesting substituent positioning and scaffold flexibility dictate biological specificity .
  • Synthetic Accessibility: The target compound’s synthesis is simpler (two-step reduction) compared to multi-step heterocyclic syntheses (e.g., triazolopyrimidines requiring cyclization with cyanogen bromide) .

Physicochemical Properties of Propenol Derivatives

Property This compound 1,3-Diphenylprop-2-en-1-ol 3-(Diethylamino)-2,2-dimethyl-propan-1-ol
Molecular Weight (g/mol) 202.18 212.29 159.27
Density (g/cm³) Not reported Not reported 0.875
Boiling Point (°C) Not reported Not reported 226.6
LogP (Predicted) ~2.1 ~3.5 ~0.9
Functional Groups Allylic alcohol, difluoromethoxy Allylic alcohol, phenyl Tertiary amine, alcohol

Insights :

  • Solubility: The tertiary amine in 3-(diethylamino)-propan-1-ol enhances water solubility compared to aromatic propenols, which are more lipophilic .
  • Thermal Stability: Limited data exist for the target compound, but allylic alcohols generally exhibit moderate stability, requiring storage under inert conditions to prevent oxidation .

Biological Activity

3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol is a compound that has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound, also known by its chemical formula C10H10F2O2C_{10}H_{10}F_2O_2, features a difluoromethoxy group attached to a phenyl ring, which significantly influences its biological properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more suitable for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies suggest that compounds with similar structures exhibit antioxidant properties, potentially protecting cells from oxidative stress. This is particularly relevant in neuroprotection contexts where oxidative damage is a concern .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, certain derivatives have shown promise as inhibitors of proteases relevant to viral infections, suggesting a potential application in antiviral therapies .

In Vitro Studies

In vitro assays have been crucial for evaluating the biological activity of this compound. Key findings include:

  • Cell Viability Assays : Compounds structurally related to this compound have been tested using MTT assays, showing varying degrees of cytotoxicity depending on concentration. For example, concentrations around 10 μM were often found to be optimal for promoting cell survival while minimizing toxicity .
  • Antimicrobial Activity : Preliminary screening against bacterial strains revealed that certain modifications to the compound could enhance its antibacterial properties. Compounds with similar difluoromethoxy substitutions demonstrated increased zones of inhibition against pathogens like E. coli and P. aeruginosa in disc diffusion assays .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Neuroprotective Effects : A study indicated that derivatives could protect neuronal cells from oxygen-glucose deprivation (OGD), suggesting a role in neurodegenerative disease management .
  • Antiviral Activity : Research on related compounds has shown effectiveness against viral proteases, indicating that structural analogs could be explored for antiviral drug development .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodConcentration TestedObserved Effect
AntioxidantMTT Assay1 - 50 μMNeuroprotection against OGD
AntimicrobialDisc DiffusionN/AZones of inhibition against E. coli and P. aeruginosa
Enzyme InhibitionKinetic Analysis1 - 10 μMInhibition of viral proteases

Q & A

Q. What are the key synthetic routes for 3-(2-(difluoromethoxy)phenyl)prop-2-en-1-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is typically synthesized via a Claisen-Schmidt condensation between 2-(difluoromethoxy)benzaldehyde and a ketone/aldehyde derivative, followed by selective reduction. For example:

  • Step 1: Condensation of 2-(difluoromethoxy)benzaldehyde with acetaldehyde under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate.
  • Step 2: Reduction of the ketone to the alcohol using NaBH₄ or LiAlH₄ in anhydrous THF .
    Optimization Tips:
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Control temperature (<0°C during reduction) to minimize side reactions.
  • Monitor progress via TLC (silica gel, eluent: 3:1 hexane/EtOAc) and confirm purity by HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

Methodological Answer:

  • ¹H NMR: The difluoromethoxy group (-OCF₂H) shows a characteristic triplet at δ 6.1–6.3 ppm (²J₃F-H coupling). The allylic alcohol proton (CH₂OH) appears as a doublet of doublets (δ 4.2–4.5 ppm) due to coupling with the adjacent vinyl and hydroxyl protons .
  • ¹⁹F NMR: A singlet at δ -80 to -85 ppm confirms the -OCF₂H group .
  • IR: Strong O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
  • HRMS: Exact mass [M+H]⁺ = 228.0695 (calculated for C₁₀H₁₀F₂O₂).

Advanced Research Questions

Q. How do hydrogen-bonding interactions of this compound influence its crystallographic packing, and what tools can resolve structural ambiguities?

Methodological Answer: The hydroxyl group participates in intermolecular hydrogen bonds with the difluoromethoxy oxygen, forming a dimeric motif. Use SHELXL for refinement:

  • Data Collection: High-resolution (<1.0 Å) X-ray diffraction data at 100 K.
  • Graph Set Analysis: Apply Etter’s rules to classify H-bonding patterns (e.g., R₂²(8) motifs) .
  • Validation: Cross-check with PLATON for missed symmetry or twinning. Contradictions in bond lengths (>0.02 Å vs. DFT calculations) may indicate disorder; refine using PART instructions in SHELXL .

Q. What computational strategies are effective in predicting the biological activity of this compound against enzyme targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with the enzyme’s crystal structure (PDB ID). The difluoromethoxy group’s electronegativity enhances binding to hydrophobic pockets (e.g., cytochrome P450).
  • MD Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability (RMSD <2.0 Å).
  • Free Energy Perturbation (FEP): Calculate ΔΔG for mutations in the active site to explain discrepancies between predicted and experimental IC₅₀ values .

Q. How can researchers resolve contradictions in stability data (e.g., hydrolysis vs. oxidation) for this compound under varying pH conditions?

Methodological Answer:

  • Stability Studies:
    • Hydrolysis: Monitor degradation in buffered solutions (pH 1–13) via HPLC. The difluoromethoxy group hydrolyzes to -OCHF₂ at pH >10.
    • Oxidation: Expose to H₂O₂ or O₂; track peroxide formation using iodometric titration.
  • Contradiction Resolution: Use Arrhenius plots to differentiate pH-dependent pathways. Conflicting data may arise from trace metal catalysts (e.g., Fe³⁺); add EDTA to chelate metals .

Q. What advanced techniques validate the stereochemical purity of synthetic intermediates in the preparation of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column (n-hexane/i-PrOH 90:10) to separate enantiomers (retention time difference >2 min).
  • VCD Spectroscopy: Compare experimental vibrational circular dichroism spectra with DFT-generated spectra to confirm absolute configuration.
  • X-ray Crystallography: Resolve racemic mixtures via co-crystallization with a chiral auxiliary (e.g., TAPA) .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for this compound, and how can these discrepancies be addressed?

Methodological Answer:

  • Potential Causes:
    • Impurity profiles (e.g., residual Pd in catalytic reactions).
    • Assay variability (e.g., cell-line-specific metabolism).
  • Resolution Steps:
    • LC-MS Purity Check: Ensure >98% purity (column: C18, gradient: 5–95% MeCN/H₂O).
    • Dose-Response Curves: Use 8-point dilution series (1 nM–100 µM) to calculate accurate EC₅₀ values.
    • Orthogonal Assays: Confirm activity via SPR (binding affinity) and qRT-PCR (gene expression) .

Q. How can researchers reconcile differences in reported melting points for this compound?

Methodological Answer:

  • Purification: Recrystallize from EtOAc/hexane (1:3) to remove residual solvents.
  • DSC Analysis: Perform differential scanning calorimetry at 10°C/min. Literature discrepancies (e.g., 73–75°C vs. 80°C) often stem from polymorphic forms. Use PXRD to identify crystalline phases .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

ParameterValue/DescriptionReference
Melting Point 73–75°C (light yellow solid)
LogP (Calculated) 2.1 (Schrödinger QikProp)
Solubility (H₂O) 1.2 mg/mL (25°C, shake-flask method)
TGA Stability Decomposes at 220°C (N₂ atmosphere)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Oxidized Ketone Overexposure to O₂Use N₂ atmosphere during reduction
Dimerized Alcohol Acidic conditionsNeutralize with NaHCO₃ post-reaction
Fluorine Loss Hydrolytic cleavage at high pHMaintain pH <9 during synthesis

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